molecular formula C10H13N3O B1284600 4-(4-Aminophenyl)-2-piperazinone CAS No. 223786-04-7

4-(4-Aminophenyl)-2-piperazinone

Cat. No.: B1284600
CAS No.: 223786-04-7
M. Wt: 191.23 g/mol
InChI Key: PZAWODZZVTUFBG-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-2-piperazinone is a heterocyclic organic compound with the molecular formula C10H13N3O. It is widely studied due to its versatile applications in scientific experiments, including pharmacology, medicinal chemistry, and drug development.

Scientific Research Applications

4-(4-Aminophenyl)-2-piperazinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Safety and Hazards

“4-(4-Aminophenyl)piperazin-2-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

Future Directions

The future research directions for “4-(4-Aminophenyl)piperazin-2-one” could involve further exploration of its potential applications in pharmacology, medicinal chemistry, and drug development. It may also be beneficial to investigate its mechanism of action further, particularly its interaction with DNA gyrase .

Mechanism of Action

Target of Action

Piperazine derivatives, to which this compound belongs, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets of these drugs vary, indicating that the targets of 4-(4-Aminophenyl)piperazin-2-one could also be diverse.

Mode of Action

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These reactions could potentially influence the interaction of 4-(4-Aminophenyl)piperazin-2-one with its targets.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of piperazine derivatives, including 4-(4-Aminophenyl)-2-piperazinone. Some of the common synthetic routes include:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

    Ugi reaction: A multicomponent reaction involving isocyanides, amines, and carbonyl compounds to form piperazine derivatives.

    Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-2-piperazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

4-(4-Aminophenyl)-2-piperazinone can be compared with other similar compounds, such as:

    Piperazine: A simple heterocyclic compound with a similar structure but lacking the aminophenyl group.

    4-(4-Methylphenyl)piperazin-2-one: A derivative with a methyl group instead of an amino group on the phenyl ring.

    1-(4-Aminophenyl)piperazine: A compound with a similar structure but lacking the carbonyl group at the 2-position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(4-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAWODZZVTUFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588292
Record name 4-(4-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-04-7
Record name 4-(4-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenyl)piperazin-2-one
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